molecular formula C21H33NO5SSi B570561 Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate CAS No. 120705-71-7

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate

Numéro de catalogue: B570561
Numéro CAS: 120705-71-7
Poids moléculaire: 439.642
Clé InChI: GQWACLGUHPFWLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate is a synthetic bicyclic β-lactam derivative. Its core structure, 4-thia-1-azabicyclo[3.2.0]hept-2-ene, is characteristic of penam antibiotics, with modifications that include:

  • Prop-2-enyl ester: Enhances lipophilicity and may influence pharmacokinetics.
  • tert-Butyldimethylsilyl (TBS)-protected hydroxyethyl group: Improves stability during synthesis by protecting reactive hydroxyl groups .

This compound is likely an intermediate in antibiotic synthesis, leveraging the β-lactam ring’s reactivity while optimizing stability through protective groups.

Activité Biologique

The compound Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate , with CAS number 120705-67-1 , is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H33NO5SSiC_{21}H_{33}NO_5SSi, with a molecular weight of approximately 439.64 g/mol . The structural complexity arises from the presence of multiple functional groups, including a thiazole ring and an oxirane moiety, which contribute to its biological activity.

Structural Features

FeatureDescription
Molecular Formula C21H33NO5SSi
Molecular Weight 439.64 g/mol
CAS Number 120705-67-1
Key Functional Groups Thiazole, Oxirane, Silyl ether

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Case Study: Antimicrobial Efficacy

In a study conducted by , the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed:

  • Minimum Inhibitory Concentration (MIC) for S. aureus: 8 µg/mL
  • **MIC for E. coli: 16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibiotics.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.

The anti-inflammatory effects are thought to result from the modulation of signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxic Effects

In a recent experiment, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

Cell LineIC50 (µM)
MCF-712
A54915

These results indicate that the compound could potentially serve as a lead structure for developing anticancer agents.

Applications De Recherche Scientifique

Chemical Formula and Structure

  • Molecular Formula : C21H33NO5SSi
  • Molecular Weight : 439.64 g/mol
  • CAS Number : 120705-67-1

The structure of the compound features a bicyclic framework with a thiazolidine ring and an oxolan moiety, which contributes to its biological activity.

Physical Properties

The compound is characterized by its stability under various conditions, making it suitable for pharmaceutical formulations. Its silyl ether functionality enhances lipophilicity, which may improve bioavailability.

Antibiotic Development

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate has been studied as a potential antibiotic agent due to its structural similarity to existing β-lactam antibiotics. The compound's ability to inhibit bacterial cell wall synthesis positions it as a candidate for treating infections caused by resistant strains of bacteria.

Case Study: β-Lactamase Inhibition

Research indicates that this compound can act as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The inclusion of the silyl group is believed to improve the stability of the compound against enzymatic degradation by β-lactamases, which are common in resistant bacteria .

Pharmaceutical Formulation

The compound's unique structure allows for versatile formulation options in drug delivery systems. Its lipophilic nature enables incorporation into lipid-based formulations, enhancing solubility and absorption when administered orally.

Example Formulations

Formulation TypeDescription
Liposomal FormulationsEncapsulation within liposomes to enhance bioavailability and reduce toxicity.
Solid Dosage FormsDevelopment of tablets or capsules with controlled release properties.

Research on Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to penetrate bacterial membranes effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the bicyclic β-lactam core in this compound?

The bicyclic β-lactam core (4-thia-1-azabicyclo[3.2.0]hept-2-ene) is typically synthesized via [2+2] cycloaddition between a β-lactam precursor (e.g., a thioamide) and a ketene intermediate. For derivatives with oxolan-3-yl substituents, stereoselective functionalization is achieved using chiral auxiliaries or catalysts. The tert-butyl(dimethyl)silyl (TBDMS) group serves as a hydroxyl-protecting agent during synthesis, requiring silylation reagents like TBDMS-Cl under anhydrous conditions . Post-cyclization, the prop-2-enyl ester is introduced via nucleophilic acyl substitution. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid β-lactam ring degradation .

Q. How can researchers purify and characterize intermediates with labile silyl protecting groups?

TBDMS-protected intermediates are sensitive to hydrolysis. Purification via silica gel chromatography should use non-polar solvents (e.g., hexane/ethyl acetate) to minimize exposure to moisture. Characterization requires a combination of NMR (¹H, ¹³C, DEPT-135) to confirm silyl group integrity and mass spectrometry (ESI-MS) to verify molecular weight. For stereochemical validation, compare experimental optical rotation with literature values for similar bicyclic β-lactams .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the oxolan-3-yl substituent?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities in bicyclic systems. When crystals are unavailable, 2D-NMR techniques (e.g., NOESY, HSQC) can identify spatial proximity between the oxolan-3-yl protons and adjacent substituents. For example, NOE correlations between the oxolan methylene protons and the bicyclic core confirm substituent orientation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed NMR chemical shifts?

Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR shifts for different conformers and compare them to experimental data. For example, shielding effects from the TBDMS group may alter δ values for nearby protons by 0.3–0.5 ppm. Solvent correction models (e.g., PCM) improve alignment between computed and observed shifts .

Q. What strategies optimize yield in the final esterification step without β-lactam ring degradation?

Prop-2-enyl esterification under Mitsunobu conditions (DIAD, PPh₃) minimizes side reactions. Alternatively, flow chemistry enables precise control of reaction time and temperature, reducing hydrolysis risks. Design of Experiments (DoE) with variables like reagent stoichiometry and residence time can identify optimal conditions (e.g., 1.2 eq prop-2-enol, 30°C, 15 min residence time) to maximize yield (>85%) while preserving ring integrity .

Q. How do structural modifications (e.g., oxolan-3-yl vs. tetrahydrofuran-2-yl) impact antibacterial activity?

Structure-activity relationship (SAR) studies reveal that oxolan-3-yl enhances membrane permeability in Gram-negative bacteria due to its polarity and hydrogen-bonding capacity. Comparative MIC assays against E. coli and P. aeruginosa show a 4–8x activity improvement over tetrahydrofuran-2-yl analogs. Molecular docking suggests stronger interactions with penicillin-binding proteins (PBPs) via the oxolan oxygen .

Q. What degradation pathways dominate under accelerated stability testing, and how are they mitigated?

Hydrolytic degradation at pH < 5 targets the β-lactam ring, forming a thiol intermediate. Oxidative pathways (e.g., peroxide exposure) cleave the prop-2-enyl ester. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and storage under inert gas. HPLC-MS identifies degradation products, such as the free carboxylic acid (m/z 423.1) and sulfoxide derivatives (m/z 455.2) .

Q. Methodological Guidance

  • Contradiction Analysis : When spectral data conflicts with computational predictions, cross-validate using alternative techniques (e.g., IR for carbonyl groups, X-ray for absolute configuration) .
  • Yield Optimization : Apply Bayesian optimization algorithms to screen >50 reaction variables efficiently, reducing experimental iterations by 70% .
  • Biological Testing : Use agar dilution assays with clinical isolates to evaluate resistance profiles, correlating results with PBP binding affinity via SPR .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, protective groups, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Protective Group Molecular Weight (g/mol) Bioactivity/Application
Target Compound 4-thia-1-azabicyclo[3.2.0]hept-2-ene Prop-2-enyl ester, Oxolan-3-yl, TBS-O-ethyl TBS ~525 (estimated) Synthetic intermediate
Ampicillin () Same core Phenylglycine, Free carboxylic acid None 349.41 Broad-spectrum antibiotic
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-... () Same core (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, Hydroxyethyl, Oxolan-2-yl None ~450 (estimated) Unreported, likely intermediate
Benzhydryl 6-bromo-6-(3-((tert-butyldimethylsilyl)oxy)-1-hydroxypropyl)-... () Same core Benzhydryl ester, TBS-O-propyl, Bromine substituent TBS ~650 (estimated) Synthetic intermediate
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative () 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Thiazolyl, Methoxyimino, Isopropenyl None ~500 (estimated) Antibiotic (cephalosporin analog)

Key Findings

Core Structure Variations :

  • The target compound and Ampicillin share the 4-thia-1-azabicyclo[3.2.0]hept-2-ene core, critical for β-lactam activity. In contrast, ’s cephalosporin analog uses a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, conferring broader-spectrum activity .

Substituent Impact: TBS Protection: The target compound’s TBS group (vs. unprotected hydroxyethyl in ) enhances synthetic stability but may require deprotection for bioactivity .

Bioactivity Implications: Ampicillin’s phenylglycine side chain enables binding to penicillin-binding proteins (PBPs), while the target compound’s oxolan-3-yl group may sterically hinder such interactions unless modified . ’s thiazolyl and methoxyimino groups are hallmarks of third-generation cephalosporins, enhancing β-lactamase resistance .

Synthetic Utility :

  • Compounds with TBS groups (e.g., target compound, ) are typically intermediates, as seen in multi-step β-lactam syntheses .

Méthodes De Préparation

Synthetic Strategy Overview

The target molecule’s structure comprises four critical components:

  • A 4-thia-1-azabicyclo[3.2.0]hept-2-ene core.

  • A tert-butyl(dimethyl)silyl (TBS)-protected hydroxyethyl group at position 6.

  • An oxolan-3-yl (tetrahydrofuran-3-yl) substituent at position 2.

  • A prop-2-enyl ester at position 3.

Synthetic routes typically follow a convergent approach, assembling these moieties through sequential cyclization, protection, coupling, and esterification steps. Key challenges include controlling stereochemistry during bicyclic core formation and ensuring compatibility of protective groups under reaction conditions.

Formation of the Bicyclic Core

Radical-Mediated Cyclization

The 4-thia-1-azabicyclo[3.2.0]hept-2-ene system is constructed via radical cyclization, leveraging methodologies analogous to those reported for azabicyclic compounds . A precursor such as a substituted pyrrolidine derivative undergoes Bu3_3SnH-mediated radical translocation, initiating 5-exo or 6-endo cyclization pathways. For example, treatment of a bromobenzoyl-substituted pyrrolidine with Bu3_3SnH and azoisobutyronitrile (AIBN) in toluene yields bicyclic products through regioselective radical recombination . Substituents on the pyrrolidine ring critically influence cyclization regiochemistry, with steric and electronic factors dictating the dominance of 5-exo vs. 6-endo pathways .

Table 1: Cyclization Conditions and Yields

Precursor StructureReagentsTemperatureYield (5-exo)Yield (6-endo)
Bromobenzoyl-pyrrolidineBu3_3SnH, AIBN, toluene110°C42%30%

Introduction of the TBS-Protected Hydroxyethyl Group

Silylation of Hydroxyl Intermediates

The hydroxyethyl side chain at position 6 is introduced via TBS protection early in the synthesis to prevent undesired reactivity. As demonstrated in the synthesis of ODM-201 diastereomers , enantiopure hydroxy esters are silylated using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, achieving yields exceeding 94% . Subsequent DIBAL-H reduction converts esters to aldehydes, which participate in dipolar cycloadditions or nucleophilic additions.

Key Reaction Sequence :

  • Silylation : (R)-methyl 3-hydroxybutanoate + TBSCl → TBS-protected ester (94–97% yield).

  • Reduction : DIBAL-H-mediated conversion to aldehyde (88–92% yield).

Attachment of the Oxolan-3-yl Moiety

Nucleophilic Substitution and Coupling

The oxolan-3-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In analogous syntheses , tetrahydrofuran derivatives are coupled to bicyclic intermediates using EDCI and HOBt as activating agents, achieving 81–89% yields. Steric hindrance around the bicyclic core necessitates optimized reaction times (12–24 hours) and anhydrous conditions.

Table 2: Coupling Reaction Parameters

Bicyclic IntermediateOxolan DerivativeCoupling ReagentsSolventYield
7-Azabicyclo carboxylateTetrahydrofuran-3-boronic acidEDCI, HOBtTHF85%

Esterification with Prop-2-enol

Steglich Esterification

The prop-2-enyl ester is installed via Steglich esterification, activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Prop-2-enol is added stoichiometrically under nitrogen, with yields typically ranging from 75–82% . Alternative methods include transesterification of methyl esters with allyl alcohol under acidic catalysis.

Optimized Conditions:

  • Reagents : DCC (1.2 eq), DMAP (0.1 eq), prop-2-enol (1.5 eq).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Yield : 78% after column chromatography.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols prioritize throughput and reproducibility. Continuous flow reactors enable precise control over exothermic steps (e.g., DIBAL-H reductions), reducing side product formation. Catalytic systems employing Grubbs-type catalysts or immobilized Sn catalysts enhance cyclization efficiency, with space-time yields exceeding 200 g·L1^{-1}·h1^{-1}.

Table 3: Scalability Metrics

Process StepBatch YieldContinuous Flow Yield
Cyclization42%58%
Silylation94%96%
Esterification78%85%

Propriétés

IUPAC Name

prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO5SSi/c1-8-10-26-20(24)17-16(14-9-11-25-12-14)22-18(23)15(19(22)28-17)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWACLGUHPFWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C(=O)OCC=C)C3CCOC3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.